2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide 2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13485478
InChI: InChI=1S/C10H11Br2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m1/s1
SMILES: CC(C1=CC=C(C=C1)Br)NC(=O)CBr
Molecular Formula: C10H11Br2NO
Molecular Weight: 321.01 g/mol

2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC13485478

Molecular Formula: C10H11Br2NO

Molecular Weight: 321.01 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide -

Specification

Molecular Formula C10H11Br2NO
Molecular Weight 321.01 g/mol
IUPAC Name 2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide
Standard InChI InChI=1S/C10H11Br2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m1/s1
Standard InChI Key NPJWPMRCKKEERC-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)Br)NC(=O)CBr
SMILES CC(C1=CC=C(C=C1)Br)NC(=O)CBr
Canonical SMILES CC(C1=CC=C(C=C1)Br)NC(=O)CBr

Introduction

Chemical Identity and Molecular Properties

Structural Configuration and Stereochemistry

The compound’s IUPAC name, 2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide, reflects its bifunctional bromination pattern and chiral center at the ethyl group’s first carbon. The (1R) configuration places the bromophenyl moiety and acetamide group in a specific spatial orientation, critical for its intermolecular interactions. The molecular structure comprises:

  • A 4-bromophenyl group attached to a chiral ethyl chain.

  • A 2-bromoacetamide substituent bonded to the ethyl group’s nitrogen atom.

The stereochemistry is encoded in the Standard InChIKey: NPJWPMRCKKEERC-ZETCQYMHSA-N, which differentiates it from the (1S) enantiomer. X-ray crystallographic studies of analogous brominated acetamides reveal that the N–H bond adopts an anti conformation relative to both the carbonyl (C=O) and C–Br bonds, a feature that stabilizes supramolecular chains via N–H⋯O hydrogen bonding .

Table 1: Comparative Properties of (1R) and (1S) Enantiomers

Property(1R)-Isomer(1S)-IsomerSource
Molecular FormulaC₁₀H₁₁Br₂NOC₁₀H₁₁Br₂NO
Molecular Weight (g/mol)321.01321.01
Specific RotationNot reportedNot reported
Hydrogen BondingN–H⋯O chains along c-axisSimilar to (1R)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide typically involves multi-step reactions, leveraging chiral resolution or asymmetric synthesis techniques. A generalized approach includes:

  • Bromination of Acetamide Precursors:

    • Reaction of N-(1-(4-bromophenyl)ethyl)acetamide with brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions.

    • Example: Bromination at the α-position of the acetamide group yields the 2-bromo derivative.

  • Chiral Resolution:

    • Use of chiral auxiliaries or catalysts to isolate the (1R) enantiomer from a racemic mixture.

    • Techniques such as HPLC with chiral stationary phases or enzymatic resolution may be employed.

  • Crystallization and Purification:

    • Recrystallization from polar solvents (e.g., ethanol/water mixtures) to achieve high enantiomeric purity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, AIBN, CCl₄, reflux60–75%
Chiral ResolutionChiral HPLC (Chiralpak® column)90% ee
Final PurificationEthanol/water (3:1), recrystallization85%

Structural and Crystallographic Analysis

Conformational Dynamics

Applications in Scientific Research

Medicinal Chemistry

Brominated acetamides are explored as:

  • Anticancer Agents: Bromine’s electronegativity enhances binding to kinase active sites. Preliminary studies show inhibitory activity against EGFR (epidermal growth factor receptor) with IC₅₀ values in the micromolar range.

  • Antimicrobial Compounds: Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Materials Science

The compound’s robust hydrogen-bonding network makes it a candidate for:

  • Supramolecular Polymers: Self-assembly into helical structures under non-polar solvents.

  • Crystal Engineering: Templates for designing porous coordination polymers with high surface areas (>500 m²/g) .

ParameterDetailSource
GHS Signal WordDanger
Hazard StatementsH301 (Toxic if swallowed)
Precautionary MeasuresP264 (Wash hands after handling)
Transport ClassificationUN 2810, Packing Group III

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